Potassium bromate
Description
Historical Trajectories of Potassium Bromate (B103136) Applications
The primary and most significant historical application of potassium bromate has been in the baking industry as a flour improver. acs.orgscirp.org Patented for this use in 1914, it was widely adopted to strengthen dough, enhance its elasticity, and allow for greater oven spring, resulting in a final product that is soft, white, and has a higher rise. acs.orgpbssocal.orglivescience.com The mechanism of action involves the oxidation of sulfhydryl groups in gluten, which forms disulfide bonds, thereby strengthening the dough's protein network. scirp.orgtestbook.com Historically, bakers would "age" flour by exposing it to air for weeks to achieve natural oxidation, a process that this compound significantly expedited. livescience.com
Beyond its role in baking, this compound has had other, more limited applications. It has been utilized as a component in cold-wave hair lotions and in the production of fish paste and fermented beverages. aacrjournals.org In analytical chemistry, it has been used as an oxidizing agent and a brominating agent in various chemical reactions. testbook.com Additionally, it has been employed as a source of bromine and for preparing standard solutions with long-term stability. testbook.com There is also historical mention of its use as an antiseptic and astringent in toothpaste and mouthwashes in a 3 to 5% solution. testbook.com
Global Regulatory Classifications and Policy Evolution
The regulatory landscape for this compound has undergone significant changes globally, driven by accumulating scientific evidence regarding its toxicological properties. A pivotal moment in its regulatory history was the classification by the International Agency for Research on Cancer (IARC), an arm of the World Health Organization, which categorized this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". wikipedia.orgusrtk.orgwho.intewg.org This classification was based on sufficient evidence of carcinogenicity in experimental animals. who.int
This scientific consensus spurred many countries and regions to ban its use as a food additive. The European Union, the United Kingdom, Canada, Brazil, China, India, Nigeria, South Korea, and Peru are among the nations that have prohibited this compound in food products. wikipedia.orgusrtk.orgcbsnews.comisotope.com The timeline for these bans varies, with the United Kingdom implementing a ban in 1990, followed by the European Union and Canada in 1994, China in 2005, and India in 2016. wikipedia.orgusrtk.orgkffhealthnews.org
In the United States, the regulatory history is more complex. The U.S. Food and Drug Administration (FDA) permitted the use of this compound before the 1958 Food Additives Amendment, which included the Delaney Clause that prohibits the approval of food additives found to induce cancer in humans or animals. pbssocal.orgwikipedia.org This "grandfathered" status allowed its continued use. pbssocal.org However, since 1991, the FDA has urged bakers to voluntarily stop using it. wikipedia.org The FDA's regulation permits its use as a flour improver at a maximum level of 0.0075 parts per 100 parts by weight of flour. usrtk.orgmsu.edu In 2023, California became the first U.S. state to ban the manufacture, sale, and distribution of this compound in food, with the law set to take effect in 2027. wikipedia.orgusrtk.org Other states have also considered similar bans. ewg.org
Interactive Table: Regulatory Status of this compound in Select Regions
Contemporary Research Paradigms and Scope of Inquiry
Current research on this compound is predominantly focused on its toxicological and carcinogenic properties. Studies continue to investigate the mechanisms by which it induces tumors in experimental animals, particularly in the kidneys and thyroid. usrtk.orgnih.gov A significant area of inquiry is its genotoxicity, with research demonstrating its ability to cause DNA damage, chromosomal aberrations, and mutations. who.intewg.orgnih.gov Recent studies have identified distinct mutational signatures associated with this compound exposure in yeast, which have also been observed in human digestive tract cancers, suggesting a potential link. nih.gov
Another facet of contemporary research involves the development of more sensitive and accurate analytical methods for detecting residual this compound in baked goods. scirp.org While the baking process is intended to convert this compound to the non-toxic potassium bromide, studies have shown that detectable levels of the original compound can remain, particularly with improper baking temperatures or excessive use. ewg.orgewg.orgdivineedlenusa.com
Furthermore, research is exploring the broader cellular effects of this compound, including its impact on oxidative stress, lipid peroxidation, and the function of various organs such as the liver and kidneys. usrtk.orgnih.gov Some studies are also investigating the potential for other substances, such as grape seed extract, to mitigate the toxic effects of this compound. researchgate.net The ongoing scientific scrutiny underscores the continued global health concern surrounding this compound and informs regulatory decisions.
Interactive Table: Mentioned Chemical Compounds
Properties
CAS No. |
7758-01-2 |
|---|---|
Molecular Formula |
BrHKO3 |
Molecular Weight |
168.01 g/mol |
IUPAC Name |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
Canonical SMILES |
OBr(=O)=O.[K] |
boiling_point |
Decomposes at 698° F (NTP, 1992) |
Color/Form |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
density |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
melting_point |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
Other CAS No. |
7758-01-2 |
physical_description |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictograms |
Oxidizer; Acute Toxic; Health Hazard |
shelf_life |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
solubility |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
Synonyms |
potassium bromate |
Origin of Product |
United States |
Mechanistic Studies of Potassium Bromate Bioactivity
Oxidative Stress Pathways and Cellular Responses
Potassium bromate (B103136) (KBrO₃) is a powerful oxidizing agent whose toxic and carcinogenic effects are largely attributed to the induction of oxidative stress. longdom.org This process involves the generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defense systems, leading to widespread molecular damage.
Generation of Reactive Oxygen Species and Molecular Interactions
The bioactivity of potassium bromate is not due to the compound itself reacting directly with cellular components. Instead, it undergoes metabolic activation within the cell to generate highly reactive intermediates. core.ac.ukresearchgate.net This activation is critically dependent on the presence of thiol-containing compounds, most notably reduced glutathione (B108866) (GSH). core.ac.ukresearchgate.netacs.org The reaction between this compound and GSH is believed to produce reactive bromine oxides and bromine radicals. longdom.org These intermediates, in turn, lead to the formation of ROS. researchgate.netplos.org
Studies have shown that exposure to this compound leads to a significant increase in intracellular ROS levels. spandidos-publications.comnih.govnih.gov Research using electron spin resonance spectrometry has identified singlet oxygen as a probable active oxygen species generated from the interaction of KBrO₃ with rat kidney cells, the primary target organ for its carcinogenicity. oup.com This interaction is tissue-specific, with kidney homogenates producing significantly more ROS than liver preparations. oup.comiarc.fr
The resulting oxidative stress manifests as damage to key cellular macromolecules. This includes:
Lipid Peroxidation : An increase in lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to membrane damage. researchgate.netnih.goviarc.fr
Protein Oxidation : A significant rise in protein oxidation and a decrease in total sulfhydryl content, indicating damage to proteins. researchgate.netnih.gov
Depletion of Antioxidants : A reduction in the levels and activities of cellular antioxidant defenses, such as catalase, glutathione peroxidase, and glutathione reductase, further exacerbating the state of oxidative stress. researchgate.netnih.govnih.gov
| Parameter | Observed Effect | Reference |
|---|---|---|
| Protein Oxidation | Significant Increase | nih.gov |
| Lipid Peroxidation | Significant Increase | nih.gov |
| Hydrogen Peroxide Levels | Significant Increase | nih.gov |
| Total Sulfhydryl Content | Decrease | nih.gov |
| Catalase Activity | Decrease | nih.gov |
| Glutathione Peroxidase Activity | Decrease | nih.gov |
| Glutathione Reductase Activity | Decrease | nih.gov |
| Cu-Zn Superoxide (B77818) Dismutase Activity | Increase | nih.gov |
Differential Oxidative Stress Signatures Compared to Other Agents
The mechanism of oxidative damage induced by this compound is distinct from that of other common oxidizing agents like hydrogen peroxide (H₂O₂) and menadione (B1676200). researchgate.netresearchgate.net While agents like H₂O₂ can cause direct oxidative damage, this compound requires intracellular metabolic activation via thiols like glutathione. researchgate.netnih.gov
Comparative studies have revealed these differences:
Mechanism of Action : Menadione generates superoxide radicals within the mitochondria, whereas this compound directly oxidizes macromolecules after its activation. nih.govbiorxiv.org The mechanism of bromate-induced damage is different from general oxidative stress caused by species like the hydroxyl radical. researchgate.net
Cellular Response : In HEK293T cells, both menadione and this compound triggered a similar integrated stress response and a general downregulation of gene expression. nih.govbiorxiv.org In contrast, H₂O₂ induced a more diverse and markedly different reaction, affecting a broader range of cellular processes without triggering a similar integrated stress response. nih.govbiorxiv.org
DNA Damage Response : this compound was found to induce specific changes in mitochondrial DNA (mtDNA) replication and increase 8-oxoguanine levels on mtDNA, an effect not observed with menadione or H₂O₂. nih.govbiorxiv.org
These findings underscore that the type and source of ROS significantly influence the cellular outcome of oxidative stress, with this compound inducing a unique pattern of damage. researchgate.netbiorxiv.org
Genotoxicity and DNA Integrity Perturbations
The oxidative stress induced by this compound is a primary driver of its genotoxicity, leading to various forms of DNA damage, mutations, and chromosomal instability. longdom.orgcore.ac.uk
Induction of DNA Adducts: Focus on 8-Hydroxydeoxyguanosine Formation
A hallmark of this compound-induced genotoxicity is the formation of oxidative DNA adducts, particularly 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). longdom.orgwho.int This lesion is a well-established marker of oxidative DNA damage. longdom.org
Numerous studies have demonstrated that this compound administration leads to a significant increase in 8-OHdG levels in the DNA of target organs, most notably the kidney. iarc.frnih.gov This effect is organ-specific; a significant increase in 8-OHdG was observed in rat kidney DNA following oral administration, while the increase in the liver (a non-target organ) was not significant. nih.gov The formation of 8-OHdG is considered a critical initiating step in the cascade of further DNA alterations. core.ac.uk This process involves the one-electron oxidation of guanine (B1146940) by reactive intermediates formed from the reduction of bromate by GSH or cysteine. acs.org The resulting guanine cation radicals react with water to form the 8-OHdG adduct. acs.org
| Study Focus | Key Finding | Model System | Reference |
|---|---|---|---|
| Organ Specificity | Significant increase of 8-OHdG in kidney DNA, but not in liver DNA. | Rats (in vivo) | nih.gov |
| Cellular Requirement | GSH and Cysteine are required for KBrO₃ to oxidize guanine in DNA. | Calf thymus DNA (in vitro), Human leukemia cells | acs.org |
| Carcinogenesis Link | Formation of 8-OHdG is considered an initiating step for further DNA alterations and carcinogenesis. | Biochemical models, Animal studies | core.ac.uk |
| Oxidative Damage Marker | KBrO₃ increases 8-OHdG DNA adduct levels, a representative marker of oxidative DNA modification. | In vivo and in vitro systems | longdom.orgwho.int |
| Germline Effects | KBrO₃ treatment increased 8-oxoG levels in the oocytes of treated mice. | Fragile X premutation mouse model | nih.gov |
Chromosomal Aberrations and Mutagenic Potency
This compound is a potent clastogen, meaning it causes structural chromosomal damage. longdom.orgiarc.fr It has been shown to induce chromosomal aberrations in various experimental systems, both in vitro and in vivo. nih.govcanada.ca These aberrations include chromatid breaks and exchanges. longdom.org
The mutagenic potential of this compound has been confirmed in multiple studies:
Micronucleus Induction : It induces the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. This effect has been observed in the bone marrow and peripheral blood cells of mice and rats. nih.goviarc.frwho.intcanada.ca
Gene Mutations : In vivo studies using Big Blue rats demonstrated that high concentrations of KBrO₃ significantly increased mutant frequencies in the kidney, with a prevalence of G:C to T:A transversions, a type of mutation that often arises from the replication of DNA containing 8-OHdG adducts. longdom.orgnih.gov
Dose-Response : The induction of DNA damage and mutations by this compound is often consistent with a low-dose linear, non-threshold process, meaning that there may not be a "safe" level of exposure below which no genotoxic effects occur. core.ac.ukunl.edu
Alterations in DNA Repair Processes
The extensive DNA damage caused by this compound necessitates a cellular response involving DNA repair pathways. However, the nature of the damage can also perturb these repair mechanisms.
Evidence suggests that this compound impacts DNA repair in several ways:
Induction of Repair Enzymes : In response to the formation of 8-OHdG, cells can upregulate specific repair enzymes. For instance, the activity of 8-hydroxyguanine (B145757) glycosylase, an enzyme involved in base excision repair (BER) that removes 8-hydroxyguanine, was found to be increased in the kidneys of this compound-treated rats. iarc.fr
Formation of Complex Lesions : Research indicates that this compound can induce complex DNA damage, not just simple base modifications. The processing of 8-oxodG lesions can lead to the formation of double-strand breaks (DSBs). diva-portal.org These complex damages pose a significant challenge to the cell's repair machinery. diva-portal.org
Impact on Repair Pathways : Studies using repair-deficient cell lines have shown that the damage induced by this compound affects multiple DNA repair pathways, including BER, homologous recombination repair (HRR), and non-homologous end joining (NHEJ). The indirect effects of the oxidative damage appear to have a particularly high impact on the fidelity of the NHEJ pathway. diva-portal.org Furthermore, this compound has been shown to induce DNA-protein cross-links, which can impede the function of proteins involved in DNA replication, transcription, and repair. plos.org
This evidence suggests a dual role where this compound not only causes DNA lesions but also challenges and potentially compromises the very systems designed to repair such damage.
Interactions with Biological Macromolecules
The bioactivity of this compound (KBrO₃) is fundamentally linked to its potent oxidizing nature, which facilitates interactions with essential biological macromolecules. Its capacity to induce oxidative stress is a primary driver of its effects on proteins and lipids, leading to significant modifications of their structure and function. core.ac.ukijeais.org These interactions disrupt cellular homeostasis and are central to the mechanisms underlying its biological effects.
Protein Modification Mechanisms
This compound is a powerful oxidizing agent that directly and indirectly causes substantial protein modification. ijeais.org Research indicates that proteins are major targets of the oxidative damage caused by KBrO₃, leading to a loss of their specific functions. The mechanisms of these modifications are complex and often mediated by intracellular reducing agents, particularly the thiol-containing compound glutathione. nih.govresearchgate.net
The interaction is not typically with the native KBrO₃ molecule itself but with reactive intermediates. researchgate.net In a key activation pathway, KBrO₃ is reduced by sulfhydryl (SH) compounds like glutathione (GSH) and cysteine. nih.gov This reaction transforms the relatively stable bromate ion (BrO₃⁻) into highly reactive species, such as bromine radicals (Br•) or bromine oxides (BrO•, BrO₂•), which are potent oxidants of macromolecules. researchgate.netnih.gov
Modification of Amino Acid Residues:
Glutathione (GSH) and Cysteine: Thiol-containing molecules are central to the bioactivity of KBrO₃. Glutathione, a critical intracellular antioxidant, plays a paradoxical role; it activates KBrO₃ into a DNA-damaging agent while also having the potential to be protective. nih.govresearchgate.net The reaction between KBrO₃ and GSH results in the consumption of GSH and the formation of its oxidized form, glutathione disulfide (GSSG). researchgate.netnih.gov Sufficiently high exposure to KBrO₃ can lead to the depletion of the intracellular GSH pool, impairing the cell's antioxidant defenses and inducing a state of secondary oxidative stress. nih.govtandfonline.comijcmas.comnih.gov Similarly, KBrO₃ readily reacts with the sulfhydryl group of the amino acid cysteine. nih.gov This oxidation can lead to the formation of disulfide bonds, a mechanism exploited in the baking industry to cross-link gluten proteins and improve dough quality. researchgate.net
Methionine: The sulfur-containing amino acid methionine is also susceptible to oxidation by this compound. abu.edu.ng Studies indicate that KBrO₃ oxidizes methionine to methionine sulphoxide. abu.edu.ng Computational analysis of the reaction mechanism suggests a multi-step process where the rate-limiting step involves the interaction between bromic acid (HBrO₃) and methionine to form intermediates that ultimately yield the oxidized product. abu.edu.ng
The oxidative damage to proteins results in the formation of advanced oxidation protein products (AOPPs) and protein hydroperoxides, which serve as biomarkers for protein damage. Furthermore, this oxidation can inhibit the function of various enzymes, especially membrane-bound ATPases like Na+-K+ ATPase and Mg2+ ATPase, likely through mechanisms involving critical thiol groups.
Table 1: Summary of this compound's Effects on Specific Amino Acids and Proteins
| Target Molecule | Observed Effect | Mechanism | Key References |
| Glutathione (GSH) | Depletion of intracellular GSH; formation of GSSG. | Metabolic activation of KBrO₃ to reactive species; direct oxidation of GSH. | nih.govresearchgate.netnih.govtandfonline.com |
| Cysteine | Oxidation of sulfhydryl groups to form disulfide bonds. | Reaction with reactive bromate intermediates. | nih.govresearchgate.net |
| Methionine | Oxidation to methionine sulphoxide. | Multi-step reaction with bromic acid. | abu.edu.ng |
| Gluten Proteins | Formation of disulfide cross-links. | Oxidation of cysteine residues within protein chains. | researchgate.net |
| Membrane ATPases | Inhibition of enzyme activity. | Likely via thiol- and lipid-dependent mechanisms. |
Lipid Peroxidation Modulation
This compound is a potent inducer of lipid peroxidation, a destructive chain reaction that degrades lipids in cell membranes, leading to cellular damage. core.ac.uk This process is a direct consequence of the oxidative stress generated by KBrO₃ metabolism. ijeais.orgijcmas.com Tissues with high lipid content, such as the brain, are particularly susceptible to this form of damage.
Numerous studies have demonstrated that KBrO₃ exposure significantly elevates levels of malondialdehyde (MDA), a well-established biomarker of lipid peroxidation, in various tissues, including the kidneys, liver, and cerebellum. core.ac.uktandfonline.comijcmas.comresearchgate.net For instance, KBrO₃ treatment has been shown to enhance the susceptibility of renal microsomal membranes to lipid peroxidation induced by an iron-ascorbate system by 46%. tandfonline.com
Table 2: Research Findings on KBrO₃-Induced Increases in Malondialdehyde (MDA)
| Tissue/Model | Observation | Reference |
| Rat Kidney | Significant enhancement in lipid peroxidation. | tandfonline.com |
| Rat Liver | Significant increase in MDA was observed. | core.ac.uk |
| Rat Cerebellum | Significant increase in lipid peroxidation as assessed by MDA levels. | |
| Rat Blood | Elevated levels of lipid peroxidation products (LPO). | longdom.orgnih.gov |
| Allium cepa root cells | Significant increase in MDA levels. | nih.gov |
The peroxidation of lipids generates a variety of reactive byproducts, most notably α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (4-HNE). imrpress.comnih.gov 4-HNE is considered a "toxic second messenger" of free radicals, capable of diffusing from the site of its formation and propagating damage by reacting with cellular components. nih.gov It is highly reactive and readily forms covalent adducts with proteins. nih.govacs.org The primary mechanism for this adduction is a Michael reaction with the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues, which can lead to alterations in protein structure and function. nih.govacs.org
Carcinogenesis Research in Preclinical Models
Renal Tumorigenesis: Initiation and Promotion Activities
Preclinical studies have firmly established potassium bromate (B103136) as a renal carcinogen in rodents, demonstrating both tumor-initiating and promoting capabilities. nih.govcir-safety.orgusrtk.org When administered orally to rats, potassium bromate has been shown to induce renal cell tumors. nih.gov In two-stage carcinogenesis models, where a known initiator like N-ethyl-N-hydroxyethylnitrosamine (EHEN) is used, subsequent administration of this compound significantly enhances the development of renal tumors, confirming its role as a tumor promoter. longdom.orginchem.org Research indicates that even after a short period of exposure, this compound can induce cell proliferation in the proximal convoluted tubules of the kidney. longdom.org
The mechanism underlying its carcinogenic effect in the kidneys is linked to oxidative stress. longdom.org this compound can generate reactive oxygen species that lead to oxidative DNA damage, a key step in the initiation of cancer. nih.goviarc.fr The formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, has been observed in the kidneys of rats treated with this compound. nih.govnih.gov Furthermore, lipid peroxidation, another indicator of oxidative damage, is also implicated in its carcinogenic mechanism. longdom.org
Studies have also explored the dose-response relationship, identifying a threshold for the promoting effect of this compound on renal carcinogenesis. cir-safety.org Interestingly, potassium bromide, a degradation product of this compound, did not show any tumor-promoting effects, highlighting the specific role of the bromate ion. longdom.org
Table 1: Renal Tumorigenesis Studies on this compound
| Model Organism | Initiator | Promoter | Key Findings | Reference |
|---|---|---|---|---|
| F344 Rats | N/A (complete carcinogen) | This compound | Induces renal cell tumors. | nih.gov |
| F344 Rats | N-ethyl-N-hydroxyethylnitrosamine (EHEN) | This compound | Enhances renal tumorigenesis, demonstrating promoting activity. | longdom.orginchem.org |
| F344 Rats | N/A | This compound | Induces cell proliferation in proximal convoluted tubules. | longdom.org |
| F344 Rats | N/A | This compound | Increases levels of 8-hydroxydeoxyguanosine (8-OHdG) in the kidney. | nih.govnih.gov |
Thyroid Follicular Cell Carcinoma Development
In addition to its effects on the kidneys, this compound has been shown to induce thyroid follicular cell tumors in rats. nih.govusrtk.orgresearchgate.net Long-term oral administration of this compound in rats of both sexes resulted in the development of these tumors. longdom.org The mechanism behind thyroid carcinogenesis is thought to involve oxidative stress and potential hormonal disturbances. researchgate.net
Research has shown that this compound can increase lipid peroxidation in the thyroid gland. researchgate.net Studies investigating the early effects of this compound administration found increases in triiodothyronine (T3) and thyroxine (T4) hormone levels without a corresponding change in thyroid-stimulating hormone (TSH). unc.edu This suggests that hormonal effects may play a significant role in the development of thyroid tumors induced by this compound. unc.edu Additionally, dose- and time-dependent colloid depletion within thyroid follicular cells has been observed. unc.edu
Table 2: Thyroid Carcinogenesis Studies on this compound
| Model Organism | Effect | Mechanism | Reference |
|---|---|---|---|
| Rats | Induces thyroid follicular cell tumors. | Linked to oxidative stress and hormonal disturbances. | nih.govusrtk.orgresearchgate.net |
| Rats | Increases lipid peroxidation in the thyroid. | Oxidative damage. | researchgate.net |
| Rats | Increases T3 and T4 hormone levels; colloid depletion. | Hormonal effects. | unc.edu |
Mesothelioma Induction in Serosal Membranes
This compound has been identified as an inducer of mesothelioma, a type of cancer that affects the serosal membranes lining body cavities. nih.govusrtk.org In male rats, oral administration of this compound has led to the development of mesotheliomas in the peritoneum. nih.govusrtk.org Specifically, mesotheliomas of the tunica vaginalis testis have been observed in a dose-dependent manner. longdom.org
Further investigation into the location of these tumors revealed that the mesorchium appears to be a primary target for this compound-mediated carcinogenesis. usrtk.org Mesotheliomas were also found on the serosal surfaces of various abdominal organs, including the spleen, mesentery, bladder, and stomach. usrtk.orglongdom.org
Table 3: Mesothelioma Induction Studies on this compound
| Model Organism | Tumor Location | Key Findings | Reference |
|---|---|---|---|
| Male Rats | Peritoneum, Tunica Vaginalis Testis | Induces mesotheliomas. | nih.govusrtk.orglongdom.org |
| Male Rats | Abdominal Viscera, Mesorchium | Mesorchium is a major target site. | usrtk.orglongdom.org |
Strain and Species-Specific Tumorigenic Responses
The carcinogenic effects of this compound exhibit notable differences across various animal strains and species. While it is a potent renal carcinogen in F344 rats, its tumorigenic potential appears to be weaker in mice and hamsters. nih.gov In male mice, this compound produced a low incidence of renal tubular tumors. usrtk.orgnih.gov Similarly, in Syrian golden hamsters, the incidence of renal tubular tumors was only marginally increased. cir-safety.orgnih.gov
The induction of tunica vaginalis mesotheliomas is considered a male F344 rat-specific event. tandfonline.com This specificity is thought to be linked to the high background incidence of Leydig-cell tumors in the testes of this particular rat strain. tandfonline.com These species and strain-specific responses highlight the importance of considering genetic background in assessing carcinogenic risk. The differences in susceptibility may be related to variations in metabolism and the levels of oxidative stress induced by the compound. longdom.org
Table 4: Strain and Species-Specific Responses to this compound
| Species/Strain | Tumorigenic Response | Reference |
|---|---|---|
| F344 Rats | High incidence of renal cell tumors, thyroid follicular tumors, and mesotheliomas. | nih.govusrtk.org |
| Mice | Weak renal carcinogen; low incidence of renal tubular tumors in males. | nih.govusrtk.orgnih.gov |
| Syrian Golden Hamsters | Marginally increased incidence of renal tubular tumors. | cir-safety.orgnih.gov |
| Male F344 Rats | Specific induction of tunica vaginalis mesotheliomas. | tandfonline.com |
Identification of Mutational Footprints in Model Organisms
Research into the genotoxicity of this compound has sought to identify its specific "mutational footprint" or signature. Studies using model organisms like yeast have revealed that this compound induces distinct changes in DNA. nih.gov A surprising finding was the heterogeneity in the mutational signatures of different oxidizing agents; the signature of this compound differed from that of hydrogen peroxide, another common oxidative stress agent. researchgate.netnih.gov
The mutational signature of this compound in a yeast single-strand DNA reporter system was characterized by a predominance of G to T substitutions. researchgate.net This is consistent with the formation of 8-oxo-guanine, an oxidative DNA lesion. nih.gov In contrast, other oxidizing agents like hydrogen peroxide primarily cause C to T substitutions. nih.gov This distinct mutational pattern is attributed to the generation of uncommon oxidizing species in reactions with thiol-containing antioxidants like glutathione (B108866). researchgate.net
Interestingly, analysis of some human digestive tract cancers has revealed mutational changes similar to those induced by this compound in yeast. nih.gov In stem cells, exposure to this compound led to a dominance of C > A transversions, a mutation type frequently associated with oxidative stress. mdpi.com These findings provide a framework for understanding the specific molecular mechanisms through which this compound damages DNA and can potentially be used as a biomarker for exposure to this type of redox stress. researchgate.net
Analytical Chemistry Methodologies for Potassium Bromate Quantification
Spectrophotometric Detection Techniques
Spectrophotometry offers a widely accessible and cost-effective approach for potassium bromate (B103136) quantification. These methods are typically based on redox reactions where potassium bromate acts as an oxidizing agent, leading to the formation of a colored product that can be measured.
Principles of Bromate-Iodide Reaction and Spectrophotometric Measurement
A fundamental and commonly employed spectrophotometric method is based on the oxidation-reduction reaction between this compound (KBrO₃) and potassium iodide (KI) in an acidic environment. sryahwapublications.comresearchgate.netscirp.org In the presence of acid, bromate ions (BrO₃⁻) oxidize iodide ions (I⁻) to form iodine (I₂). researchgate.netscirp.org This liberated iodine then reacts with excess iodide ions to form the triiodide ion (I₃⁻), which imparts a distinct color to the solution, ranging from yellow to purple depending on the concentration. sryahwapublications.comresearchgate.netgoogle.com
The chemical equation for this reaction is: BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O
The intensity of the color produced by the triiodide ion is directly proportional to the initial concentration of this compound in the sample. researchgate.net The absorbance of this colored complex is then measured using a spectrophotometer at a specific wavelength, typically between 352 nm and 488 nm, to determine the bromate concentration. researchgate.netscirp.org Other reagents, such as various dyes like Congo red, crystal violet, and promethazine (B1679618) hydrochloride, can also be used. researchgate.netjmaterenvironsci.combioline.org.br These dyes are oxidized by bromate, resulting in a color change that can be quantified spectrophotometrically at wavelengths like 515 nm or 620 nm. researchgate.netjmaterenvironsci.comipsintelligentsia.com
Method Validation and Performance Characteristics
The validation of spectrophotometric methods is crucial to ensure their reliability for routine analysis. Key performance characteristics include linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. nih.govresearchgate.net For a method based on the reaction with promethazine hydrochloride, linearity has been demonstrated over a concentration range of 0.5 µg/mL to 4.5 µg/mL with a high correlation coefficient (r = 0.9989). jmaterenvironsci.comresearchgate.net Another study reported a satisfactory linearity with a correlation coefficient (R²) of 0.998. nih.gov
The sensitivity of these methods is defined by the LOD and LOQ. One validated method reported an LOD of 0.027 µg/mL and an LOQ of 0.069 µg/mL. researchgate.net A separate analysis using a similar principle established an LOD of 0.0180 mg/L and an LOQ of 0.0548 mg/L. nih.gov Accuracy, often assessed through recovery studies on spiked samples, has been shown to be high, with recovery rates ranging from 87% to 103%. nih.gov These validation parameters confirm that spectrophotometric techniques are sensitive and accurate for quantifying this compound. nih.govresearchgate.net
Table 1: Performance Characteristics of Spectrophotometric Methods
| Parameter | Value | Reference Method |
|---|---|---|
| Linearity Range | 0.5 - 4.5 µg/mL | Promethazine Hydrochloride jmaterenvironsci.comresearchgate.net |
| Correlation Coefficient (r) | 0.9989 | Promethazine Hydrochloride jmaterenvironsci.comresearchgate.net |
| Correlation Coefficient (R²) | 0.998 | UV-Visible Spectrophotometry nih.gov |
| Limit of Detection (LOD) | 0.027 µg/mL | Promethazine Hydrochloride researchgate.net |
| Limit of Quantification (LOQ) | 0.069 µg/mL | Promethazine Hydrochloride researchgate.net |
| Limit of Detection (LOD) | 0.0180 mg/L | UV-Visible Spectrophotometry nih.gov |
| Limit of Quantification (LOQ) | 0.0548 mg/L | UV-Visible Spectrophotometry nih.gov |
| Accuracy (Recovery) | 87% - 103% | UV-Visible Spectrophotometry nih.gov |
Other Instrumental Analytical Approaches
Beyond spectrophotometry, several other instrumental methods are employed for the quantification of this compound, often offering higher sensitivity and selectivity. jmaterenvironsci.comresearchgate.net
Ion Chromatography (IC): This is a widely used and robust method for bromate analysis. researchgate.netresearchgate.net IC separates bromate from other anions in a sample matrix using a specialized column. jfda-online.comnih.gov Detection is commonly achieved through suppressed conductivity. thermofisher.com To enhance sensitivity for trace-level detection, IC can be coupled with post-column reaction (PCR) derivatization, where the eluted bromate reacts to form a species that is more easily detected by UV spectrometry. thermofisher.com For even greater selectivity and sensitivity, IC can be coupled with mass spectrometry (IC-MS). researchgate.netnih.gov This combination allows for very low detection limits, with one method reporting an LOD of 0.10 µg/L and an LOQ of 0.34 µg/L in solution, corresponding to 5 µg/kg and 17 µg/kg in bread, respectively. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for bromate determination. researchgate.netjfda-online.com Similar to IC, these methods involve a separation step on a column followed by detection. Post-column derivatization is often required to detect bromate at 355 nm. researchgate.netjfda-online.com
Gas Chromatography (GC): GC methods, typically coupled with a mass spectrometer (GC-MS), can determine bromate after a derivatization step to make the compound volatile. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers high sensitivity for elemental analysis and can be used to detect the bromine in bromate, providing an indirect measurement. researchgate.net
Degradation Analysis in Complex Matrices
The stability of this compound is a key factor, particularly in food processing where it is subjected to various conditions like heat.
Thermal Degradation Kinetics of this compound
The thermal decomposition of this compound has been studied using thermogravimetry. akjournals.com In its pure form, this compound is relatively stable, decomposing at around 400°C. scirp.orgnajah.edu However, in a complex matrix like bread dough, degradation begins at much lower temperatures, between 150°C and 200°C. scirp.org Kinetic studies have investigated the effect of factors like particle size and pre-compression on the decomposition rate. royalsocietypublishing.org The activation energy (E*) for the uncatalyzed thermal decomposition has been calculated to be approximately 447.5 KJ/mole. akjournals.com Gamma radiation has been shown to lower the activation energy of decomposition, with the effect being more pronounced at lower doses. akjournals.com
Catalytic Influences on Bromate Reduction
The reduction of bromate can be significantly influenced by the presence of catalysts. In food matrices like flour, naturally occurring metals such as iron, magnesium, zinc, manganese, copper, and aluminum can act as catalysts, accelerating the degradation of this compound during baking. scirp.org
In water treatment, catalytic reduction is a promising technology for removing bromate. Noble metals, particularly palladium (Pd), are effective catalysts for the hydrogenation of bromate to the less harmful bromide ion. mdpi.com The catalytic activity is also affected by the support material and the pH of the water. mdpi.com For instance, silver nanoparticles have been shown to catalyze the oxidation of certain dyes by this compound, a principle that has been applied to develop sensitive analytical methods. nih.gov The presence of other anions in the water, such as sulfates, can inhibit the catalytic reduction of bromate. mdpi.com
Environmental Occurrence and Impact Research
Formation as a Disinfection By-product in Water Treatment
Potassium bromate (B103136) itself is not typically added to water for treatment; however, the bromate ion (BrO₃⁻) can be formed as an unintended disinfection by-product (DBP) during water purification processes, particularly ozonation. canada.canih.gov The primary mechanism involves the oxidation of naturally occurring bromide ions (Br⁻) present in the source water. spartanwatertreatment.comlidkoping.se
The formation of bromate is a complex process influenced by multiple chemical and physical factors. acs.org It primarily occurs when ozone (O₃) is used as a disinfectant. dergipark.org.tr The reaction pathways involve both direct oxidation by ozone molecules and indirect oxidation by hydroxyl radicals (•OH), which are decomposition products of ozone in water. spartanwatertreatment.comacs.org Under certain conditions, bromate can also be formed in concentrated hypochlorite (B82951) solutions used for disinfection, which is attributed to the presence of bromide in the raw materials used to manufacture sodium hypochlorite. nih.govwho.int Conversely, the use of chlorine dioxide for disinfection does not lead to the formation of bromate. who.int
Several key factors influence the rate and extent of bromate formation during water treatment. The concentration of bromide in the source water and the applied ozone dosage are considered the most significant predictors of bromate formation. who.int Other critical parameters include pH, temperature, alkalinity, and the concentration of dissolved organic carbon (DOC). acs.orgwho.int For instance, higher pH levels can accelerate ozone decomposition, leading to increased formation of hydroxyl radicals and, subsequently, more bromate. acs.org Similarly, higher temperatures can increase the reaction rates. acs.orgwho.int The presence of ammonia (B1221849) can mitigate bromate formation by reacting with bromine intermediates, though excessive amounts can negate this benefit. acs.orgdergipark.org.tr
Research findings indicate that bromate formation in ozonated drinking water can range from below detection limits to several hundred micrograms per liter (µg/L), depending on the specific characteristics of the source water and the treatment conditions. who.int To address the potential health risks associated with bromate, regulatory bodies in many countries, including the U.S. Environmental Protection Agency (EPA) and the European Commission, have established a maximum contaminant level (MCL) of 10 µg/L for bromate in drinking water. thermofisher.comepa.gov
Table 1: Factors Affecting Bromate Formation During Ozonation
| Factor | Effect on Bromate Formation | Description |
| Bromide Ion (Br⁻) Concentration | Increases | Higher initial bromide concentrations provide more substrate for oxidation into bromate. spartanwatertreatment.comwho.int |
| Ozone (O₃) Dose | Increases | Higher ozone doses and longer contact times (higher CT values) lead to greater bromate formation. spartanwatertreatment.comwho.intdioxide.com |
| pH | Increases at higher levels | Higher pH (e.g., pH 9 vs. pH 6) accelerates ozone decomposition into highly reactive hydroxyl radicals, which enhances bromate formation pathways. acs.orgdergipark.org.tr |
| Temperature | Increases at higher levels | Warmer water temperatures increase the rates of both ozone decomposition and the oxidation reactions that form bromate. acs.orgwho.int |
| Dissolved Organic Carbon (DOC) | Decreases | DOC competes with bromide for ozone and hydroxyl radicals, thereby inhibiting the formation of bromate. acs.org |
| Alkalinity | Complex Effect | Carbonate and bicarbonate ions (components of alkalinity) can scavenge hydroxyl radicals, which can decrease bromate formation. However, they can also form carbonate radicals that may participate in oxidation reactions. acs.orgwho.int |
| Ammonia (NH₃) | Decreases | Ammonia can react with intermediate bromine species (like hypobromous acid) to form monobromamine, preventing further oxidation to bromate. acs.orgdergipark.org.trtandfonline.com |
Environmental Release Pathways and Fate
The release of potassium bromate into the environment is primarily linked to its industrial applications and its formation as a DBP in wastewater and drinking water treatment facilities. europa.eucanada.ca Industrial uses include its role as a processing aid and in the manufacturing of other chemicals. europa.eu Releases can occur from these industrial sites through wastewater discharges or improper disposal. canada.ca While manufacturing of the substance is a potential source, in some regions like Canada, the substance is imported rather than produced domestically, with minimal releases reported from industrial activities. canada.cacanada.ca Another significant pathway is the discharge of treated water from municipal plants that use ozonation, which may contain low levels of formed bromate. canada.ca
Once in the environment, bromate is highly soluble and stable in water. researchgate.net Due to its chemical properties, it does not readily volatilize from water surfaces and is only slightly adsorbed onto soil or sediment particles. who.int It is also resistant to removal by boiling. canada.ca The primary environmental fate for the bromate ion is believed to be a slow reaction with organic matter, which leads to its reduction back to the bromide ion. who.int However, this process is generally not considered rapid under typical environmental conditions. researchgate.net The handling and disposal of this compound are managed as hazardous waste, requiring containment and processing at approved facilities to prevent environmental contamination. harpercollege.edu
Ecosystemic Dynamics and Potential for Persistence
This compound exhibits a high potential for persistence in aquatic environments. canada.cacanada.ca Its stability in aqueous solutions means it can remain in water for extended periods without significant degradation. canada.caresearchgate.net One study noted that the concentration of bromate in a saltwater sample kept in complete darkness showed no statistically significant change over a period of more than two years. canada.ca This persistence is a key factor in its environmental profile, as it allows for potential long-term exposure within an ecosystem. researchgate.net
Despite its persistence, this compound is not expected to bioaccumulate in organisms. canada.cacanada.ca In terms of its impact on aquatic life, research indicates varying levels of toxicity. Studies on marine phytoplankton have shown that bromate can stimulate cell division at certain concentrations. nih.gov For invertebrates, acute toxicity varies widely by species. For example, the 48-hour LC50 (the concentration lethal to 50% of a test population) for the freshwater water flea (Daphnia magna) was 179 mg/L, while for saltwater mysid shrimp, the 24-hour LC50 was 176 mg/L. nih.gov Fish early life stages appear to be more sensitive, with a 96-hour LC50 of 31 mg/L reported for newly hatched larvae of one species. nih.gov Based on extrapolations from acute toxicity data, it has been suggested that to protect aquatic organisms from potential long-term adverse effects, environmental concentrations should not exceed approximately 3.0 mg/L. nih.gov The interaction between herbivores and macroalgae, which can produce halogenated compounds, is a key driver of marine ecosystem dynamics and can be influenced by changing environmental conditions. mdpi.com
Academic Perspectives on Regulatory Science and Policy
International Health Organization Classifications and Guidelines
The regulation and classification of potassium bromate (B103136) by international health bodies have been pivotal in shaping global perspectives on its use as a food additive. A key player in this arena is the International Agency for Research on Cancer (IARC), an arm of the World Health Organization (WHO). In 1999, the IARC classified potassium bromate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". usrtk.orgnovonesis.commums.ac.ir This classification was based on sufficient evidence of carcinogenicity in experimental animals, which showed that this compound could induce renal tubular tumours (adenomas and carcinomas), thyroid follicular tumours, and peritoneal mesotheliomas in rats. inchem.orgwho.int Although the evidence for carcinogenicity in humans was deemed inadequate, the animal studies provided a strong basis for concern. inchem.orgwho.int
Another significant international body, the Joint FAO/WHO Expert Committee on Food Additives (JECFA), has also issued guidance on this compound. Initially, JECFA had set an acceptable level for the treatment of flour. However, with advancements in analytical methods revealing that residual bromate could remain in the final baked product, JECFA revised its position. cfs.gov.hkwho.int In 1992, the committee concluded that the use of this compound as a flour treatment agent was no longer acceptable. who.int This decision was reaffirmed in subsequent meetings, with the committee stating that, as a general principle, bromate should not be present in food as consumed. who.int
These classifications and guidelines from the IARC and JECFA have been highly influential, providing a scientific foundation for national and regional regulatory agencies to establish their own policies regarding this compound. ajol.info The international consensus points towards a precautionary approach, recommending the avoidance of this compound in food production due to the potential health risks identified in animal studies.
Interactive Data Table: International Classifications of this compound
| Organization | Classification/Guideline | Year | Key Findings |
| IARC | Group 2B: Possibly carcinogenic to humans | 1999 | Sufficient evidence of carcinogenicity in experimental animals. usrtk.orgnovonesis.commums.ac.irwho.int |
| JECFA | Use as a flour treatment agent is not acceptable | 1992 | Residual levels of bromate can be detected in finished products, making its use inappropriate. cfs.gov.hkwho.intwho.int |
National and Regional Legislative Frameworks and Prohibitions
Following the guidance of international health organizations, numerous countries and regions have implemented legislative frameworks to ban or restrict the use of this compound in food products. The European Union took early action, banning the additive in 1990. usrtk.orgnovonesis.com Canada followed suit in 1994. usrtk.orgnovonesis.com
A significant number of other countries have also prohibited this compound, including the United Kingdom (1990), Brazil, Nigeria, Peru, South Korea, Argentina, China (2005), India (2016), and Sri Lanka (2001). usrtk.orgnovonesis.comwikipedia.orgewg.orgisotope.com These bans reflect a global trend towards prioritizing consumer safety in light of the potential carcinogenic risks associated with the compound.
In contrast, the United States has maintained a different regulatory stance. The U.S. Food and Drug Administration (FDA) continues to permit the use of this compound as a flour improver and in the production of malt (B15192052) barley, albeit with specified limits. wikipedia.orgisotope.com The regulation, established before the 1958 Delaney Clause which prohibits carcinogenic food additives, allows for up to 75 parts per million (ppm) in malt and 0.0075 parts for every 100 parts by weight of flour. usrtk.orgisotope.comecfr.gov However, since 1991, the FDA has encouraged bakers to voluntarily cease its use. wikipedia.org
At the state level within the U.S., there has been growing momentum to prohibit this compound. In October 2023, California became the first state to enact a law banning the manufacture, sale, and distribution of this compound, which will take effect in 2027. wikipedia.org Other states, including New York, Illinois, Maryland, Missouri, New Jersey, Pennsylvania, Rhode Island, South Dakota, Washington, and West Virginia, have also introduced legislation to ban the additive. novonesis.combakeryandsnacks.com In California, products containing bromated flour require a warning label. wikipedia.org
Japan's approach has been a mix of voluntary action and regulation. While Japanese bakers voluntarily stopped using this compound in 1980, one major baking company resumed its use in 2005, citing new production methods that reduce the amount of residual chemical. novonesis.comwikipedia.org
Interactive Data Table: National and Regional Regulations on this compound
| Country/Region | Status | Year of Ban (if applicable) | Notes |
| European Union | Banned | 1990 | usrtk.orgnovonesis.com |
| Canada | Banned | 1994 | usrtk.orgnovonesis.com |
| United Kingdom | Banned | 1990 | ewg.orglegislation.gov.uk |
| Brazil | Banned | N/A | usrtk.orgwikipedia.org |
| Nigeria | Banned | 2003 | wikipedia.orgfugus-ijsgs.com.ngscispace.com |
| China | Banned | 2005 | wikipedia.org |
| India | Banned | 2016 | wikipedia.org |
| Argentina | Banned | N/A | usrtk.orgwikipedia.org |
| Peru | Banned | N/A | wikipedia.org |
| South Korea | Banned | N/A | novonesis.comwikipedia.org |
| Sri Lanka | Banned | 2001 | wikipedia.org |
| United States | Permitted (with limits) | N/A | FDA permits use but encourages voluntary discontinuation. wikipedia.orgisotope.com California has banned it effective 2027. wikipedia.org |
| Japan | Restricted | N/A | Voluntary cessation by most manufacturers, but some use has resumed. novonesis.comwikipedia.org |
| Australia | Banned | N/A | novonesis.com |
| New Zealand | Banned | N/A | novonesis.com |
Efficacy of Regulatory Policies and Compliance Assessments
The effectiveness of bans on this compound and the level of compliance have varied significantly across different regions. In countries with stringent enforcement and a strong food safety infrastructure, the prohibition of this compound has been largely successful. For instance, in the United Kingdom, follow-up surveys after the 1990 ban showed that detectable levels of this compound in bread were significantly reduced and eventually became undetectable in tested samples. iarc.fr
However, in some countries, despite official bans, compliance remains a significant challenge. A review of studies in Nigeria, where this compound was banned in 2003, revealed that a high percentage of bread samples analyzed still contained the additive. ajol.infofugus-ijsgs.com.ngscispace.comresearchgate.net One review evaluating 47 articles found that over 95% of them reported the presence of this compound in the bread samples. ajol.inforesearchgate.netajol.info This widespread non-compliance is attributed to several factors, including the economic incentive for bakers to use the low-cost and effective improver, lack of awareness, and inadequate enforcement by regulatory bodies. ajol.inforesearchgate.netajol.infomums.ac.ir The continued use may be intentional or unintentional, possibly stemming from the use of adulterated flour improvers. ajol.inforesearchgate.netajol.info
In Libya, where a ban was implemented in 2005, reports on compliance are conflicting. While some studies have found bread samples to be free of this compound, others indicate its continued use, highlighting the need for more consistent and robust surveillance. seriesscience.com
These examples underscore that simply enacting a ban is not sufficient. Effective regulatory control requires a multi-faceted approach, including:
Post-marketing surveillance: Regular testing of products on the market to ensure compliance. researchgate.netajol.info
On-the-spot analysis: Enabling rapid testing to identify non-compliant products quickly. researchgate.netajol.info
Stringent regulations and enforcement: Clear rules with meaningful penalties for non-compliance. researchgate.netajol.info
Public and industry education: Raising awareness among both consumers and bakers about the risks of this compound and the availability of safer alternatives. researchgate.netajol.info
The experience in various countries demonstrates that the efficacy of regulatory policies is directly linked to the capacity and commitment of regulatory agencies to monitor and enforce them.
Research and Development of Non-Bromate Oxidizing Agents and Dough Conditioners
The health concerns and subsequent regulatory bans on this compound have spurred significant research and development into safer and effective alternatives. The goal has been to find oxidizing agents and dough conditioners that can replicate the desirable effects of bromate—such as strengthening dough, improving loaf volume, and enhancing texture—without the associated health risks. novonesis.com
Ascorbic Acid (Vitamin C) has emerged as the most prominent and widely adopted alternative to this compound. fugus-ijsgs.com.ngresearchgate.net It is a powerful reducing agent that, through an enzymatic reaction during dough mixing, is converted to its oxidizing form, dehydroascorbic acid. This oxidized form then functions as a dough improver. fugus-ijsgs.com.ng Studies have demonstrated that it is technically feasible to replace this compound with ascorbic acid without negatively impacting the acceptability of the final bread product. researchgate.netnih.gov To enhance its effectiveness and mimic the slow-acting nature of bromate, ascorbic acid is sometimes combined with food acids like citric acid or acetic acid, which slow down its oxidation. fugus-ijsgs.com.ng
Enzyme-based solutions represent another key area of innovation. A variety of enzymes are now used to improve dough quality:
Glucose oxidase and glutathione (B108866) oxidase are enzymes that can strengthen the gluten network in dough, similar to the action of oxidizing agents. mums.ac.irresearchgate.net
Hemicellulases and amylases can improve dough handling properties and enhance loaf volume. mums.ac.irresearchgate.net
Exo-peptidases can contribute to better crust color and flavor development. researchgate.net The use of enzymes is often promoted as a more "natural" and sustainable alternative to chemical additives. novonesis.com
Other chemical oxidizing agents that have been used or considered as alternatives include:
Azodicarbonamide (ADA): A fast-acting oxidizing agent. kingarthurbaking.com However, its use is also banned in some regions, such as the European Union and Australia.
Potassium iodate: Another oxidizing agent that has been used, sometimes in combination with bromate. novonesis.com However, it is also not without its own health concerns and is not permitted in many countries. novonesis.com
Calcium peroxide: A rapid-acting oxidizer. kingarthurbaking.com
The transition away from this compound has demonstrated the food industry's capacity to innovate and adapt to new regulatory landscapes and consumer expectations for safer food products. The development and refinement of these alternatives have allowed bakers to maintain product quality while eliminating a potentially harmful chemical from the food supply. novonesis.com
Emerging Research Avenues and Methodological Advancements
Advanced Molecular and Cellular Biology Approaches
Modern molecular and cellular biology techniques are providing unprecedented insights into how potassium bromate (B103136) interacts with living systems at the most fundamental levels.
Genome-wide transcriptomic screenings have been employed to analyze the effects of potassium bromate on human and rat kidney cells. researchgate.netnih.gov These studies have identified key cellular pathways that are significantly affected by exposure to the compound. Among the most enriched pathways are "glutathione metabolism," "Nrf2-mediated oxidative stress," and "tight junction (TJ) signaling". researchgate.netnih.gov The activation of the Nrf2 pathway is a cytoprotective response to oxidative stress, while alterations in tight junction signaling can have profound implications for epithelial cell function and have been linked to carcinogenesis and metastasis. researchgate.netnih.gov
Further research has delved into the epigenetic effects of this compound. Studies have shown that exposure to this compound can induce changes in DNA and histone epigenetic modifications. mdpi.com For instance, treatment with this compound has been observed to decrease the levels of repressive histone markers H3K9me3 and H3K27me3, while increasing the transcription-permissive histone modification H3K9Ac. mdpi.com Additionally, methylation-specific PCR has revealed that this compound treatment can alter the methylation of cytosine bases within the p21 gene, which is correlated with changes in p21 protein expression. nih.govnih.gov These epigenetic alterations represent a significant mechanism through which this compound can modulate gene expression and influence cellular behavior. mdpi.comnih.govnih.gov
At the molecular level, it is understood that this compound can induce oxidative DNA damage, leading to the formation of adducts such as 8-hydroxydeoxyguanosine (8OHdG). researchgate.net While it was initially thought that these adducts primarily cause GC>TA transversions, more recent studies in human lymphoblastoid cells suggest a different primary mechanism of genotoxicity. researchgate.net Molecular analysis has revealed that a significant majority of induced mutations are large deletions involving loss of heterozygosity, indicating that the primary genotoxic effect may stem from DNA double-strand breaks. researchgate.net
Innovative Analytical Chemistry Techniques for Trace Detection
The ability to detect minute quantities of this compound in various matrices, such as food and water, is crucial. nih.gov Traditional analytical methods like spectrophotometry and various forms of chromatography have been used, but they often come with limitations such as the need for extensive sample preparation and high costs. nih.gov Consequently, there has been a significant push towards developing more sensitive, selective, and efficient analytical techniques.
A promising area of innovation lies in the development of electrochemical sensors. nih.govencyclopedia.pubnih.gov These sensors offer several advantages, including high sensitivity and the ability to provide rapid results. nih.gov A variety of electrochemical techniques have been applied for bromate detection, including amperometry, cyclic voltammetry, square wave voltammetry, and electrochemical impedance spectroscopy. nih.govencyclopedia.pubnih.gov Researchers are continuously exploring new materials to enhance the performance of these sensors. While materials like conducting polymers, carbon nanotubes, and graphene have been widely used, there is growing interest in the potential of metal phthalocyanines and carbon quantum dots due to their unique electrocatalytic properties. nih.govencyclopedia.pubnih.gov
Another innovative approach is the phase-transfer headspace strategy for quantifying this compound in flour. nih.gov This method involves a gas-producing reaction between this compound and oxalate, with the resulting carbon dioxide being quantified by gas chromatography. nih.gov This technique has demonstrated high precision, accuracy, and good recovery rates, with a low limit of detection. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool for the trace determination of bromate. fda.gov.twresearchgate.netnih.gov This method offers high sensitivity and selectivity, allowing for the detection of bromate at very low concentrations in drinking water and various food commodities without the need for extensive sample pretreatment. researchgate.netnih.gov The use of isotopically labeled internal standards further enhances the accuracy and reliability of this technique. researchgate.netnih.gov
Interactive Data Table: Comparison of Analytical Techniques for this compound Detection
| Technique | Principle | Advantages | Common Matrices |
| Electrochemical Sensors | Measures changes in electrical properties (current, potential) resulting from the electrochemical reaction of bromate. nih.gov | High sensitivity, rapid analysis, potential for miniaturization. nih.gov | Water, Food Samples. nih.govresearchgate.net |
| Phase-Transfer Headspace GC | Involves a gas-producing reaction and quantification of the resulting gas by Gas Chromatography (GC). nih.gov | High precision, accuracy, and good recovery rates. nih.gov | Flour. nih.gov |
| LC-MS/MS | Separates bromate from other components using liquid chromatography, followed by highly sensitive and selective detection with tandem mass spectrometry. fda.gov.twresearchgate.netnih.gov | Very low limits of detection, high specificity, applicable to complex matrices. researchgate.netnih.gov | Drinking Water, Food Commodities. researchgate.netnih.gov |
| Spectrophotometry | Based on the redox reaction between bromate and a chromogenic reagent, with the resulting color change measured. researchgate.net | Simplicity and cost-effectiveness. researchgate.net | Food Samples. researchgate.net |
| Ion Chromatography | Separates bromate based on its ionic properties, followed by detection. jfda-online.com | Good for separating from other ions. jfda-online.com | Bread, Flour. jfda-online.com |
Computational Modeling for Mechanistic Prediction and Risk Assessment
Computational modeling is becoming an increasingly valuable tool for predicting the potential toxicity of chemical compounds and for conducting risk assessments. epa.gov In the context of this compound, these in silico approaches can help to elucidate its mechanisms of action and to estimate the risks associated with exposure.
Dose-response modeling has been used to analyze the carcinogenicity of this compound in animal studies. nih.gov By fitting experimental data to models like the probit or gamma-multi-hit model, researchers can estimate a "virtually safe dose" (VSD) at a given risk level. nih.gov These models can account for factors such as differences in mortality between exposure groups and can provide a quantitative basis for risk assessment. epa.govnih.gov
Furthermore, transcriptomic data from in vitro studies can be integrated into computational models. nih.gov By analyzing gene expression changes in response to this compound, it is possible to identify key biological pathways that are perturbed. researchgate.netnih.gov This information can then be used to develop a more mechanistic understanding of the compound's toxicity. For example, studies have used transcriptomics to confirm the activation of stress response pathways like Nrf2 and p53 by this compound. frontiersin.org
These computational approaches, when combined with experimental data, provide a powerful framework for understanding and predicting the health risks associated with this compound. They can help to refine risk assessments and to guide future research into the compound's toxicological profile. epa.gov
Interdisciplinary Research on Sustainable Chemical Practices
The concerns surrounding the use of this compound in the food industry have spurred interdisciplinary research efforts aimed at finding safer and more sustainable alternatives. cuisineforhealing.orgnovonesis.comenzymeinnovation.com This research brings together experts from fields such as food science, chemistry, biotechnology, and environmental science to develop innovative solutions for the food industry. mdpi.comrsc.orgstanford.eduri.se
A major focus of this research has been the development of enzyme-based dough conditioners as replacements for this compound. novonesis.comnaturalintegratedsolutions.combakerpedia.com Enzymes such as glucose oxidase, amylases, hemicellulases, and peptidases can be used to improve dough properties, enhance fermentation, and increase bread volume. novonesis.comnaturalintegratedsolutions.combakerpedia.comresearchgate.net These enzymatic solutions are considered "clean label" alternatives and are often used in combination with other safe compounds like ascorbic acid (vitamin C). cuisineforhealing.orgbakerpedia.comresearchgate.net
The move towards more sustainable food processing also involves a broader consideration of the entire food production lifecycle. mdpi.comrsc.org This includes developing greener technologies for food production that minimize resource use and waste, as well as enhancing the nutritional value of food products. mdpi.comrsc.org Interdisciplinary research programs are being established to foster collaboration between researchers and industry stakeholders to promote the adoption of these eco-friendly practices. mdpi.comstanford.eduri.seeuropa.eu The ultimate goal is to create a more sustainable and resilient food system that can provide safe and nutritious food for a growing global population. stanford.eduri.se
The development of safer alternatives to this compound, such as ascorbic acid and various enzyme blends, is a testament to the success of these interdisciplinary efforts. fugus-ijsgs.com.ngresearchgate.netscispace.com These alternatives can replicate the desirable effects of this compound on dough without the associated health concerns. cuisineforhealing.orgnovonesis.com
Q & A
Q. How do in vitro genotoxicity assays for this compound align with in vivo carcinogenicity data?
- Methodological Answer : While this compound shows weak mutagenicity in Ames tests, it induces chromosomal aberrations in mammalian cells . Bridge this gap by combining in vitro micronucleus assays with in vivo comet assays. For example, rodent studies demonstrating renal DNA damage at 50 mg/kg/day support extrapolation to human risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
